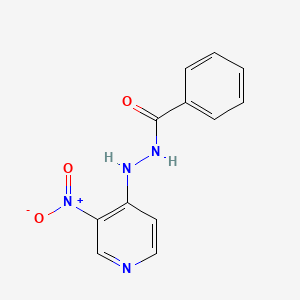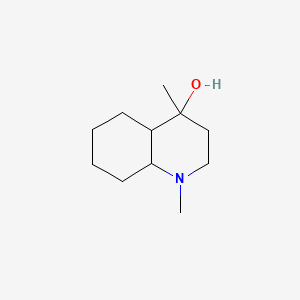![molecular formula C12H9N5O2 B4299959 3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4299959.png)
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine
Descripción general
Descripción
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine, also known as PP2, is a small molecule inhibitor that has been extensively used in scientific research for its ability to selectively inhibit the activity of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, adhesion, and survival.
Mecanismo De Acción
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine selectively inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, leading to a reduction in cellular processes that are regulated by Src family kinases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine has several advantages for lab experiments, including its high selectivity for Src family kinases and its ability to inhibit the kinase activity in a dose-dependent manner. However, this compound has some limitations, such as its potential off-target effects and its poor solubility in aqueous solutions.
Direcciones Futuras
For its application include the development of more potent and selective inhibitors, investigation of the role of Src family kinases in various cellular processes and diseases, and the development of new formulations that improve its solubility and bioavailability.
Aplicaciones Científicas De Investigación
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine has been extensively used in scientific research as a tool to investigate the role of Src family kinases in various cellular processes. It has been shown to inhibit the activity of Src family kinases in a dose-dependent manner, leading to a reduction in cell proliferation, migration, and invasion. This compound has also been used to study the role of Src family kinases in cancer, as these kinases are often overexpressed or activated in cancer cells.
Propiedades
IUPAC Name |
3-nitro-7-phenylpyrazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c13-11-10(17(18)19)12-14-7-6-9(16(12)15-11)8-4-2-1-3-5-8/h1-7H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOWSKLMZYLPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid](/img/structure/B4299877.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(2-bromobenzoyl)amino]propanoic acid](/img/structure/B4299882.png)

![N-cyclopropyl-3-(4-methyl-1,3-thiazol-5-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4299908.png)
![3-methyl-5-{[(4-nitrophenyl)amino]methylene}-1-pyridin-2-yl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4299915.png)

![3-[(3,4-dimethoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4299926.png)
![3-[(2-chlorobenzoyl)amino]-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299948.png)
![3-{[(4-chlorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299951.png)
![3-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]propanoic acid](/img/structure/B4299955.png)
![3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B4299957.png)
![2-amino-8,8-dimethyl-3-nitro-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4299965.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxyethyl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4299978.png)
